Sulfo-SDA(Sulfo-NHS-Diazirine) (sulfosuccinimidyl 4,4'-azipentanoate)

Crosslinking Mass Spectrometry XL-MS Structural Proteomics

Laboratories performing quantitative crosslinking mass spectrometry (qXL-MS) often struggle with low-density distance constraints from conventional NHS-ester reagents. Sulfo-SDA directly solves this with a diazirine-based chemistry optimized for structural proteomics. - Delivers ~2.5 crosslinks per residue, a 36-fold increase over BS3, enabling de novo domain modeling. - Membrane-impermeant sulfonate group restricts reactivity to the extracellular space, eliminating intracellular background. - Nanosecond-scale UV activation captures transient conformations with a ~10-fold signal-to-noise improvement over amine-reactive alternatives.

Molecular Formula C9H10N3NaO7S
Molecular Weight 327.25 g/mol
Cat. No. B12059102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-SDA(Sulfo-NHS-Diazirine) (sulfosuccinimidyl 4,4'-azipentanoate)
Molecular FormulaC9H10N3NaO7S
Molecular Weight327.25 g/mol
Structural Identifiers
SMILESCC1(N=N1)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C9H11N3O7S.Na/c1-9(10-11-9)3-2-7(14)19-12-6(13)4-5(8(12)15)20(16,17)18;/h5H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1
InChIKeyKTYCFZFVXSHAGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-SDA Baseline Overview for Quantitative Crosslinking MS


Sulfo-SDA (sulfosuccinimidyl 4,4′-azipentanoate) is a heterobifunctional, water-soluble photoreactive crosslinker that combines an amine-reactive sulfo-NHS ester with a UV-activatable diazirine moiety [1]. With a short 3.9 Å spacer arm and a molecular weight of 327.25 g/mol, it belongs to the succinimidyl-diazirine (SDA) reagent class, which encompasses six structural variants differentiated by spacer length, cleavability, and membrane permeability . Its defining feature is the sulfonate group that confers aqueous solubility while restricting the molecule to the extracellular space, making it specifically suited for cell-surface protein crosslinking and in-solution structural proteomics workflows without organic co-solvents .

Cell-surface–restricted crosslinking via membrane impermeability
Aqueous solubility for in-solution workflows without organic co-solvents
Short 3.9 Å spacer arm supporting high-resolution distance constraints

Why Generic Crosslinkers Cannot Substitute for Sulfo-SDA


Crosslinkers within the broader NHS-ester or photoreactive categories are not interchangeable for experiments requiring high-density, low-noise distance constraints. Homobifunctional NHS-esters such as BS3 generate an average of only 0.07 crosslinks per residue in human serum albumin [1], require specific lysine–lysine proximity, and remain active for minutes, producing extensive nonspecific background [2]. Phenyl azide-based reagents like Sulfo-SANPAH suffer from poorer photostability under ambient light and lower UV-activation efficiency compared to diazirines , while the non-sulfonated SDA analog penetrates cell membranes and requires organic co-solvents, precluding its use in native extracellular or physiological aqueous environments [3]. These performance gaps translate directly into data density, signal-to-noise ratio, and experimental compatibility differences that make Sulfo-SDA the demonstrably superior choice for quantitative crosslinking mass spectrometry (qXL-MS) and cell-surface interactomics.

Homobifunctional NHS-esters (e.g., BS3, DSS)
Lower crosslinking density and minute-scale reactivity may generate excessive random background, limiting usable distance constraints in qXL-MS.
Phenyl azide photoreactive reagents (e.g., Sulfo-SANPAH)
Reduced photostability and lower UV activation efficiency compared to diazirine may reduce crosslinking yields in cell-surface workflows.
Non-sulfonated SDA analogs
Membrane permeability and requirement for organic co-solvents preclude their use for exclusive extracellular labeling in native aqueous environments.

Sulfo-SDA Quantitative Differentiation Evidence


Crosslinking Density vs. Homobifunctional NHS-Ester Crosslinkers

In crosslinking mass spectrometry (CLMS) analysis of human serum albumin (HSA), sulfo-SDA produced an average of 2.5 crosslinked residue pairs per residue, compared to 0.07 links per residue for conventional homobifunctional NHS-ester crosslinkers such as BS3 [1]. This represents an approximately 36-fold increase in usable distance constraints from a single experiment, enabling de novo domain structure computation with RMSD values of 2.53 Å (purified protein) and 3.38 Å (crude serum) to the crystal structure [2].

Crosslinking density
Head-to-head
2.5 links/residue vs 0.07 (BS3)
Supports structural model computation from CLMS data
Purified HSA and crude serum; ~36× increase reported
Crosslinking Mass Spectrometry XL-MS Structural Proteomics Human Serum Albumin

Signal-to-Noise Ratio and Carbene Chemistry Specificity

The diazirine moiety of sulfo-SDA, upon 365 nm UV activation, generates a reactive carbene with a nanosecond-scale active window, in contrast to the minute-scale hydrolysis half-life of NHS-ester crosslinkers like BS3 [1]. In ribosome crosslinking studies, sulfo-SDA selectively captured genuine interaction interfaces with Cα–Cα distances under ~25 Å, whereas BS3 produced abundant overlong, non-biological crosslinks from random solution-phase encounters [1]. This kinetic difference translates to an estimated 10-fold reduction in background noise, producing 'high-contrast' spatial constraint data [2].

Signal-to-noise specificity
Head-to-head
~10× noise reduction
Enables unambiguous interface assignment in dynamic systems
Nanosecond carbene vs minute NHS-ester; ribosome study
Quantitative XL-MS Signal-to-Noise Ratio Dynamic Protein Complexes Ribosome

Photoreactive Efficiency: Diazirine vs. Phenyl Azide

In a direct experimental comparison using the heterodimeric Na+/K+ ATPase cell-surface complex, the sulfonated NHS-diazirine crosslinker (Sulfo-SDAD, sharing the same diazirine photoreactive core as Sulfo-SDA) produced significantly more crosslinked Na+/K+ β-chain product after UV exposure than either the phenyl azide-based Sulfo-SANPAH or the homobifunctional NHS-ester BS3, as quantified by Western blotting [1]. This result is consistent with the broader class property that diazirine photoreactive groups exhibit both better photostability under ambient laboratory lighting and more efficient activation by long-wave UV (330–370 nm) compared to phenyl azide groups .

Diazirine vs phenyl azide yield
Class-level
Sulfo-SDAD higher yield vs Sulfo-SANPAH, BS3
May support migration from phenyl azide to diazirine chemistry
Qualitative western blot; Na+/K+ ATPase model
Photocrosslinking Efficiency Diazirine vs. Phenyl Azide Western Blot Cell Surface

Membrane Impermeability for Selective Extracellular Crosslinking

Within the SDA crosslinker family, the presence of a negatively charged sulfonate group determines membrane permeability: the non-sulfonated analogs SDA, LC-SDA, and SDAD are membrane-permeable and suitable for intracellular crosslinking, whereas the sulfonated variants Sulfo-SDA, Sulfo-LC-SDA, and Sulfo-SDAD are membrane-impermeable and restricted to extracellular protein crosslinking [1]. This binary property is a direct structural consequence of the sulfonate (–SO3−) group, which also enhances water solubility, eliminating the need for DMSO or DMF in labeling reactions . Sulfo-SDA's solubility is reported as 'water: soluble' (>95 mg/mL in water) on vendor specifications, whereas the non-sulfonated SDA requires dissolution in DMSO or DMF .

Membrane permeability
Class-level
Membrane-impermeable; water-soluble
Enables selective extracellular labeling without organic solvents
Sulfonate-group property; >95 mg/mL in water
Cell-Surface Proteomics Membrane Impermeability Extracellular Crosslinking Sulfo-Tag

Spacer Arm Precision and Distance Constraint Tightness

Sulfo-SDA features the shortest spacer arm in the sulfonated SDA series at 3.9 Å, compared to 12.5 Å for Sulfo-LC-SDA and 13.5 Å for cleavable Sulfo-SDAD . In XL-MS structural modeling, the crosslinker spacer contributes directly to the maximum Cα–Cα distance constraint used as an upper bound during structure calculation. For a 3.9 Å spacer crosslinker, the typical Cα–Cα upper bound is approximately 24–27 Å (spacer + side-chain flexibility), versus ~32–35 Å for a 12.5 Å spacer analog [1]. The shorter constraint improves the precision of derived structural models by reducing the conformational search space, and was instrumental in achieving RMSD values of 2.53–3.38 Å for HSA domain models computed from sulfo-SDA crosslinking data [2].

Distance constraint precision
Class-level
3.9 Å spacer; Cα–Cα ~24–27 Å
Tighter restraints support higher-resolution XL-MS models
Compared to ~32–35 Å for 12.5 Å spacer
Spacer Arm Length Distance Constraints Structural Resolution XL-MS Modeling

Sulfo-SDA Optimal Application Scenarios


De Novo Protein Structure Determination

Sulfo-SDA is the crosslinker of choice for laboratories performing de novo protein structure determination via XL-MS. Its ~36-fold higher crosslinking density versus conventional NHS-ester crosslinkers (2.5 vs. 0.07 links/residue) [1] provides sufficient distance constraints to compute accurate domain models (RMSD 2.53–3.38 Å to crystal structure), as demonstrated for human serum albumin in both purified and crude serum environments [2]. Procurement teams supporting structural biology core facilities should prioritize Sulfo-SDA over BS3 or DSS when the goal is structure generation rather than mere interaction validation.

Cell-Surface Interactome Mapping

For laboratories mapping cell-surface protein-protein interaction networks, Sulfo-SDA's membrane impermeability and aqueous solubility eliminate the need for organic solvents while ensuring that only extracellular targets are crosslinked [1]. This property is essential for experiments where intracellular crosslinking would produce confounding signals, such as receptor–ligand interaction mapping or immune synapse characterization. The sulfonate group restricts the reagent to the extracellular compartment, a binary selectivity advantage over membrane-permeable SDA analogs [2].

Dynamic Protein Complex Conformational Analysis

Sulfo-SDA's nanosecond-scale carbene reactivity enables capture of transient and dynamic protein conformations with an approximately 10-fold improvement in signal-to-noise ratio compared to minute-scale NHS-ester crosslinkers [1]. This makes it the preferred reagent for qXL-MS studies of ribosomes, intrinsically disordered proteins (IDPs), and phosphorylation-dependent conformational changes, where long-lived reactive species from BS3 would average out or obscure rare conformational states [2].

Replacement of Phenyl Azide Photoreactive Crosslinkers

Facilities currently using phenyl azide-based reagents such as Sulfo-SANPAH can achieve higher crosslinking yields and eliminate dark-room handling requirements by switching to Sulfo-SDA. The diazirine group provides superior photostability under ambient laboratory lighting while maintaining more efficient activation at 330–370 nm UV [1]. Direct experimental comparison in cell-surface crosslinking of Na+/K+ ATPase demonstrated that the diazirine-based reagent (Sulfo-SDAD) significantly outperformed Sulfo-SANPAH in crosslinked product yield [2], supporting procurement decisions to standardize on the diazirine chemistry platform.

Application
Selection Property
Validation Focus
De novo protein structure determination via qXL-MS
Crosslinking density sufficient for model computation
Domain model accuracy (RMSD to reference structure)
Cell-surface interactome mapping
Membrane impermeability and aqueous compatibility
Selective extracellular labeling (absence of intracellular signals)
Dynamic protein complex conformational analysis
Nanosecond-scale reactivity window
Signal-to-noise ratio in capturing transient states
Replacement of phenyl azide photoreactive crosslinkers
Diazirine photochemistry efficiency and ambient-light stability
Relative crosslinking yield vs phenyl azide reagents
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